Desfluoro Idelalisib is synthesized as an impurity during the production of Idelalisib. It falls under the classification of antineoplastic agents and is categorized as a phosphatidylinositol 3-kinase inhibitor. This compound's specific mechanism involves the modulation of signaling pathways critical for cell proliferation and survival, making it a subject of interest in cancer research.
The synthesis of Desfluoro Idelalisib can be traced back to the methods used for producing Idelalisib. A notable approach involves several chemical transformations starting from 2-fluoro-6-nitro benzoic acid. The synthesis pathway includes:
During these reactions, desfluoro impurities can form due to incomplete reactions or side reactions where the fluorine atom is lost, highlighting the need for careful control over reaction conditions to minimize such by-products .
Desfluoro Idelalisib retains much of the structural integrity of its parent compound but lacks one fluorine atom. The molecular formula for Idelalisib is , while Desfluoro Idelalisib would have the formula , reflecting this modification.
Key structural data includes:
The formation of Desfluoro Idelalisib primarily occurs through reduction reactions where conditions may inadvertently lead to the loss of fluorine. Key reactions include:
The careful selection of reagents and optimization of reaction conditions are crucial to minimize these undesired outcomes .
Desfluoro Idelalisib functions similarly to its parent compound by inhibiting phosphoinositide 3-kinase delta. This inhibition disrupts key signaling pathways that promote cell growth and survival in malignant B cells. Specifically, it targets pathways activated by B-cell receptors, leading to:
Desfluoro Idelalisib shares many physical properties with Idelalisib but lacks fluorine's unique properties:
Relevant data points include:
Desfluoro Idelalisib's primary application lies within research contexts focused on understanding its pharmacological properties relative to Idelalisib. It serves as a valuable tool for:
The formation of Desfluoro Idelalisib is intrinsically linked to specific steps in idelalisib manufacturing processes. Research has demonstrated that this impurity predominantly originates during the reduction step of the nitro intermediate 2-fluoro-6-nitro-N-phenylbenzamide (Compound 4) in the synthetic pathway [3] [5]. Conventional hydrogenation catalysts, particularly palladium-based systems (Pd-C, Pt-C), trigger defluorination reactions as a significant side reaction, leading to Desfluoro Idelalisib formation. Comprehensive analytical data reveals this impurity can reach concerning levels (up to 5.6% by HPLC area) when using 10% Pd-C under standard hydrogenation conditions [5].
Table 1: Formation of Desfluoro Idelalisib Under Different Reduction Catalysts
| Catalyst System | Input (g) | Desfluoro Impurity (% by HPLC) | Key Observation |
|---|---|---|---|
| 10% Pd-C (50% wet) | 110 | 5.6% | Significant defluorination |
| 5% Pd-C (50% wet) | 100 | 0.28% | Reduced but detectable impurity |
| Pt/C | 10 | 0.2% | Lower but persistent impurity |
| Zn/HCOONH₄ | 180 | Not Detected | Complete elimination of impurity |
The mechanism of formation involves catalytic hydrogenolysis, where the carbon-fluorine bond undergoes cleavage under reductive conditions facilitated by transition metal catalysts. This reaction pathway competes directly with the desired reduction of the nitro group to an amino group [3]. Research by Mekala et al. established that replacing conventional catalysts with a zinc/ammonium formate (Zn/HCOONH₄) system (6.0 equivalents Zn, 7.0 equivalents HCOONH₄) achieves near-quantitative reduction of the nitro group while completely suppressing defluorination, yielding the desired intermediate at 99.0% purity with undetectable levels of Desfluoro Idelalisib [3] [5]. This process modification represents a significant advancement in controlling this critical impurity at its source, overcoming the limitations of earlier synthetic routes reported by Icos Corporation and others where impurity removal post-formation proved challenging through crystallization [5].
The stringent control of Desfluoro Idelalisib is paramount in ensuring the quality, safety, and efficacy of idelalisib drug products. Regulatory authorities mandate strict limits for process-related impurities in oncological drugs due to their potential biological activity and unknown toxicity profiles. Desfluoro Idelalisib monitoring employs sophisticated analytical techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection, capable of resolving this impurity from the parent drug and other process-related species [3] [8]. Method validation studies establish detection and quantification limits typically in the parts-per-million (ppm) range, essential for compliance with International Council for Harmonisation (ICH) guidelines which specify thresholds for identification (0.10%), qualification (0.15%), and reporting (0.05%) of impurities in new drug substances [5].
The presence of Desfluoro Idelalisib, even at sub-percentage levels, necessitates thorough analytical justification. As a structural analog lacking the fluorine atom crucial for idelalisib's optimal binding to the PI3Kδ enzyme's ATP-binding pocket, its potential pharmacological activity (or lack thereof) and toxicological implications remain distinct from the API. Consequently, specification limits for Desfluoro Idelalisib in idelalisib drug substance are typically set very stringently, often not exceeding 0.15% in the final drug substance batch release specifications. This necessitates highly sensitive and specific stability-indicating methods capable of tracking this impurity through the drug product lifecycle, including stability studies under various stress conditions (heat, light, humidity, acid/base hydrolysis) to ensure levels remain within acceptable limits throughout the shelf-life [3] [8].
The control strategy for Desfluoro Idelalisib exemplifies the critical importance of modern impurity profiling in the regulatory approval of kinase inhibitors like idelalisib. Regulatory agencies (FDA, EMA) require comprehensive chemical understanding of the synthesis, including the fate and purge of all potentially genotoxic, mutagenic, carcinogenic, or biologically active impurities. While Desfluoro Idelalisib is primarily classified as an ordinary impurity, its control is integral to demonstrating a robust manufacturing process. The Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions must include detailed discussion on the formation mechanisms, analytical detection methods, and control strategies (prevention, purification) for this impurity [2] [5].
Regulatory assessments focus heavily on the process validation data demonstrating consistent control of Desfluoro Idelalisib levels batch-to-batch. The adoption of the zinc/ammonium formate reduction process, validated on multi-kilogram scales (e.g., 180g input successfully scaled), provides strong evidence of process robustness to regulatory reviewers [3] [5]. Furthermore, genetic impurity qualification requires toxicological assessment if levels exceed ICH thresholds. Manufacturers must provide scientific justifications, potentially including in silico toxicity predictions or actual toxicology studies, if the impurity level consistently exceeds 0.15% of the API. The approval history of idelalisib (FDA 2014, EMA 2014) underscores the successful navigation of these regulatory requirements, establishing a precedent for controlling structurally similar impurities in subsequent PI3Kδ inhibitors [5] [9]. The evolving regulatory landscape continues to emphasize deeper process understanding and analytical control for impurities like Desfluoro Idelalisib, pushing manufacturers towards inherently safer synthetic routes and more sophisticated analytical monitoring technologies.
Table 2: Key Analytical and Regulatory Parameters for Desfluoro Idelalisib
| Parameter | Detail/Requirement | Basis/Reference |
|---|---|---|
| ICH Classification | Ordinary Process-Related Impurity | ICH Q3A(R2) |
| Typical Specification Limit | ≤ 0.15% | ICH Qualification Threshold |
| Primary Analytical Method | RP-HPLC with UV/PDA or MS Detection | Mekala et al. [3] [5] |
| Detection Capability | Parts-per-million (ppm) levels | Pharmacopeial Standards |
| Key Formation Control Point | Reduction of Nitro Intermediate (Compound 4) | Process Optimization Studies [5] |
CAS No.: 31868-18-5
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.:
CAS No.: 6027-71-0